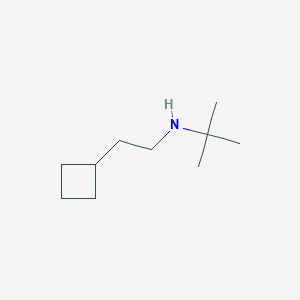

Tert-butyl(2-cyclobutylethyl)amine

Overview

Description

Tert-butyl(2-cyclobutylethyl)amine: is a chemical compound belonging to the class of aminesN-tert-butyl-2-cyclobutylethanamine . This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Mechanism of Action

Target of Action

Tert-butyl compounds are often used as protecting groups in organic synthesis, particularly for carboxylic acids and alcohols . They provide excellent stability against various nucleophiles and reducing agents .

Mode of Action

The tert-butyl group can be added to other molecules to protect sensitive functional groups during chemical reactions . For example, in the synthesis of complex organic molecules, the tert-butyl group can be used to protect carboxylic acids and alcohols .

Result of Action

The tert-butyl group can be removed under acidic conditions, revealing the original functional group . This deprotection step is crucial in multi-step synthetic procedures .

Action Environment

The action of tert-butyl compounds can be influenced by the reaction conditions. For instance, the deprotection of the tert-butyl group usually requires acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl(2-cyclobutylethyl)amine typically involves the reaction of 2-cyclobutylethylamine with tert-butyl chloride under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the presence of a base like triethylamine is often required to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: : On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale distillation techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl(2-cyclobutylethyl)amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: : The major products formed from these reactions include This compound oxide (from oxidation), This compound hydride (from reduction), and various substituted derivatives (from substitution reactions).

Scientific Research Applications

Chemistry: : Tert-butyl(2-cyclobutylethyl)amine is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: : The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its interactions with biological molecules can provide insights into the mechanisms of various biological processes.

Medicine: : this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymer additives.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to tert-butyl(2-cyclobutylethyl)amine include tert-butylamine , cyclobutylamine , and ethylamine .

Uniqueness: : this compound is unique due to its combination of the tert-butyl group and the cyclobutylethyl group, which imparts distinct chemical and physical properties compared to its similar counterparts.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Tert-butyl(2-cyclobutylethyl)amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of tert-butyl amine with cyclobutyl derivatives. The structure typically features a tert-butyl group attached to a cyclobutylethyl moiety, which contributes to its unique chemical properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that compounds with amine functionalities often exhibit antimicrobial properties. The presence of the tert-butyl group may enhance the lipophilicity of the molecule, potentially improving membrane permeability and bioactivity against various pathogens.

- Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory activities. For instance, derivatives of tert-butyl amines have been evaluated for their ability to inhibit cyclooxygenase enzymes, leading to reduced inflammation in animal models .

- Neuroprotective Properties : Some studies suggest that tertiary amines can interact with neurotransmitter systems, providing neuroprotective effects. The structural characteristics of this compound may facilitate such interactions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various tert-butyl amines, including derivatives similar to this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 2: Anti-inflammatory Activity

In an in vivo model using carrageenan-induced paw edema in rats, compounds analogous to this compound demonstrated a percentage inhibition of inflammation ranging from 54.239% to 39.021% compared to control groups treated with standard anti-inflammatory drugs like indomethacin . This suggests a potential for developing new anti-inflammatory agents based on this compound.

Table 1: Biological Activity Summary

Table 2: Synthesis Conditions

| Reagent | Condition | Yield |

|---|---|---|

| Tert-butyl amine | Reaction with cyclobutyl halide | High yield |

| Cyclobutyl derivative | Under reflux in organic solvent | Optimized |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of amines. For instance, the incorporation of bulky groups like tert-butyl has been shown to increase the lipophilicity and overall bioavailability of compounds . Furthermore, computational studies indicate that such modifications can lead to favorable binding interactions with biological targets .

Properties

IUPAC Name |

N-(2-cyclobutylethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)11-8-7-9-5-4-6-9/h9,11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYIWQYFIABJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.